REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8]([O:10]C)=[O:9])=[C:6]([Cl:12])[N:5]=[CH:4][CH:3]=1.[Li+].[OH-]>O1CCOCC1.CO.O>[NH2:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([Cl:12])[N:5]=[CH:4][CH:3]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=NC(=C1C(=O)OC)Cl
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
dioxane MeOH water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.CO.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in minimum volume of water
|
Type
|
CONCENTRATION
|
Details
|
The aqueous solution was concentrated until precipitation
|
Type
|
CUSTOM
|
Details
|
to stand overnight at 10° C. for complete precipitation
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resultant white solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from isopropyl alcohol-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=NC(=C1C(=O)O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |